N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide
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Overview
Description
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a variety of functional groups, including a methoxyphenyl group, a thiophene ring, a pyrazole ring, a triazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the pyrazole and triazole rings, followed by the introduction of the methoxyphenyl and thiophene groups. The final steps involve the coupling of these intermediates with the nitrobenzamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could result in various substituted derivatives.
Scientific Research Applications
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
- Ethyl acetoacetate
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups and heterocycles
Properties
Molecular Formula |
C33H29N7O5S2 |
---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C33H29N7O5S2/c1-21-5-3-6-25(17-21)38-30(19-34-32(42)23-8-12-24(13-9-23)40(43)44)35-36-33(38)47-20-31(41)39-28(22-10-14-26(45-2)15-11-22)18-27(37-39)29-7-4-16-46-29/h3-17,28H,18-20H2,1-2H3,(H,34,42) |
InChI Key |
NOURKHOTFVWJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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